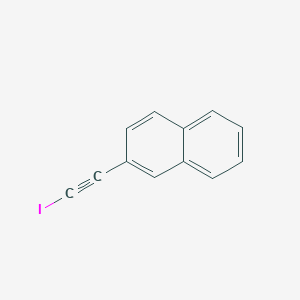
2-(Iodoethynyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodoethynyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an iodoethynyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodoethynyl)naphthalene typically involves the iodination of ethynyl naphthalene derivatives. One common method is the reaction of 2-ethynylnaphthalene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Iodoethynyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions like the Sonogashira coupling, where the ethynyl group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in an organic solvent.
Coupling Reactions: Require a palladium catalyst, a copper co-catalyst, and a base like triethylamine in an organic solvent.
Oxidation and Reduction Reactions: Use oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted naphthalene derivatives.
Coupling Reactions: Produce coupled products with extended conjugation.
Oxidation and Reduction Reactions: Form oxidized or reduced naphthalene derivatives.
Applications De Recherche Scientifique
2-(Iodoethynyl)naphthalene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Utilized in catalytic processes to form carbon-carbon and carbon-heteroatom bonds.
Mécanisme D'action
The mechanism of action of 2-(Iodoethynyl)naphthalene in chemical reactions involves the activation of the ethynyl group and the iodine atom. The iodine atom can act as a leaving group in substitution reactions, while the ethynyl group can participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
2-Iodonaphthalene: Similar structure but lacks the ethynyl group.
2-Ethynylnaphthalene: Similar structure but lacks the iodine atom.
2-(Bromoethynyl)naphthalene: Similar structure with a bromine atom instead of iodine.
Uniqueness: 2-(Iodoethynyl)naphthalene is unique due to the presence of both the iodine and ethynyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the formation of complex molecular architectures.
Propriétés
Numéro CAS |
223758-79-0 |
|---|---|
Formule moléculaire |
C12H7I |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
2-(2-iodoethynyl)naphthalene |
InChI |
InChI=1S/C12H7I/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H |
Clé InChI |
RVNRFAGEFSGZIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



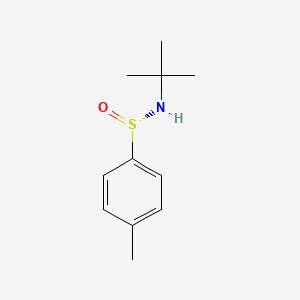
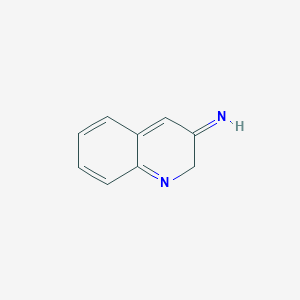
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
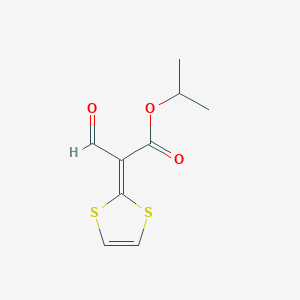


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
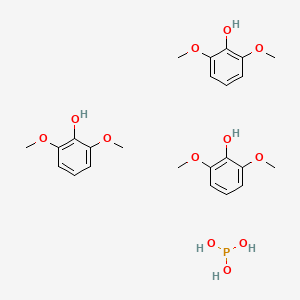
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
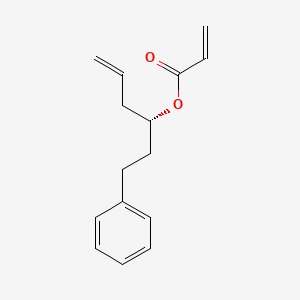


![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
